(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-17(18(26)24(23(13)2)15-6-4-3-5-7-15)21-19(27)22-20-12-14-8-10-16(25)11-9-14/h3-12,25H,1-2H3,(H2,21,22,27)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDZQVXPWCXBMO-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide is a derivative of pyrazole and hydrazinecarbothioamide, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.41 g/mol. The structure features a pyrazole ring fused with a hydrazinecarbothioamide moiety and a hydroxyl-substituted benzaldehyde derivative. This unique combination may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thioamide functionalities exhibit significant antimicrobial properties. A study by Sayed et al. (2019) demonstrated that similar derivatives showed potent activity against various bacterial strains, suggesting that the thioamide moiety enhances antimicrobial efficacy through disruption of bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide has been explored in several studies. For instance, compounds with similar structural motifs have shown cytotoxic effects against different cancer cell lines including HepG2 (human liver carcinoma) and MCF7 (breast cancer) cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12.5 | Apoptosis induction |
| MCF7 | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 10.0 | Inhibition of angiogenesis |
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on various enzymes. Notably, it was screened against human recombinant alkaline phosphatases and ecto-nucleotide triphosphate diphosphohydrolase enzymes. The results indicated moderate inhibition, which may suggest potential applications in managing diseases related to enzyme dysregulation .
Synthesis and Characterization
In a study published in the Royal Society of Chemistry, researchers synthesized related pyrazole derivatives and characterized their biological activities through various assays. The synthesized compounds demonstrated significant inhibition against alkaline phosphatases, indicating their potential as therapeutic agents .
Structural Analysis
X-ray crystallography studies have revealed the structural intricacies of similar compounds, showing how hydrogen bonding interactions contribute to their stability and biological activity . These insights can guide further modifications to enhance efficacy.
Scientific Research Applications
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit significant effectiveness in inhibiting bacterial and fungal growth.
Key Findings:
- Antibacterial Activity : The compound has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial properties.
- Antifungal Activity : It has also exhibited activity against fungal pathogens like Candida albicans, further supporting its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its ability to inhibit cell proliferation in various cancer cell lines makes it a candidate for further investigation in cancer therapy.
Case Studies:
- A study evaluated the compound's effects on human liver carcinoma cells (HepG-2), revealing significant inhibition of cell growth. The mechanism appears to involve interference with cellular pathways related to proliferation and apoptosis .
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound. Research suggests that it may interact with multiple cellular pathways, particularly those involved in inflammation and cell proliferation.
Mechanistic Studies:
- Investigations have shown that structural modifications to the compound can enhance its biological activity, suggesting that derivatives with specific substitutions could yield more potent agents against targeted diseases .
Synthesis and Characterization
The synthesis of (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide typically involves multi-step reactions starting from pyrazolone derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Condensation and Schiff Base Formation
The hydrazinecarbothioamide group enables further condensation with carbonyl compounds. For example:
-
Reacts with aldehydes (e.g., vanillin) under acidic conditions (glacial acetic acid) to form azo-Schiff derivatives (Fig. 20 in ).
-
The 4-hydroxybenzylidene moiety itself is a product of prior condensation between a hydrazine derivative and 4-hydroxybenzaldehyde .
Reaction Conditions :
| Reactant | Catalyst | Product Type | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Glacial AcOH | Azo-Schiff derivatives |
Metal Coordination and Complexation
The compound acts as a polydentate ligand , coordinating metals via:
-
Thione sulfur (C=S)
-
Pyrazolyl oxygen (C=O)
-
Hydrazinic nitrogen (-NH-)
Reported Complexes :
| Metal Ion | Ligand Binding Sites | Biological Activity | Reference |
|---|---|---|---|
| Cu(II) | S, N, O | Enhanced antibacterial | |
| Ni(II) | S, N | Anticancer potential | |
| VO(IV) | S, O | Oxidative catalysis |
Complexation often enhances bioactivity; e.g., Cu(II) complexes show 2–3× higher antibacterial activity than the free ligand against Staphylococcus aureus .
Nucleophilic Substitution at Thioamide Group
The thioamide (-N-C=S) group participates in nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives .
-
Sulfur substitution : Replaces sulfur with oxygen under oxidative conditions, forming carboxamides .
Example Reaction :
Conditions: Dry acetone, K₂CO₃, reflux .
Acid/Base-Driven Tautomerism
The compound exhibits thione-thiol tautomerism in solution:
Cyclization Reactions
Under thermal or acidic conditions, the hydrazinecarbothioamide group undergoes cyclization:
Example :
Application: Antimicrobial agents .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Biological Activity Modulation via Structural Modification
Key modifications and their effects:
| Modification | Effect on Bioactivity | Reference |
|---|---|---|
| Azo-Schiff derivative formation | ↑ Antibacterial (16–18 mm ZOI) | |
| Cu(II) complexation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents attached to the pyrazolone core. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Key Observations:
Hydrogen Bonding : The target compound’s 4-hydroxybenzylidene group enables stronger hydrogen-bonding interactions compared to chloro or nitro substituents in analogs. This may enhance solubility and crystal packing efficiency .
Steric Effects : Bulky substituents like dichlorophenyl () or isoindole () introduce steric hindrance, altering dihedral angles (e.g., 64.82°–80.70° in ) and reducing conformational flexibility compared to the target compound’s planar hydrazinecarbothioamide .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data for Selected Analogs
- The formamide derivative () crystallizes in an orthorhombic system with distinct H-bonding, while dichlorophenyl acetamide () forms dimers via N–H⋯O bonds. The target compound’s phenolic -OH and thioamide groups likely promote unique H-bonding networks or π-π stacking .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide?
- Methodological Answer : The synthesis typically involves coupling hydrazinecarbothioamide derivatives with substituted pyrazolone precursors. Key steps include:
- Condensation : Reacting 4-aminoantipyrine derivatives with aldehydes (e.g., 4-hydroxybenzaldehyde) under acidic conditions to form the hydrazone linkage .
- Solvent Optimization : Dichloromethane or ethanol are preferred solvents due to their ability to stabilize intermediates and improve reaction yields .
- Catalysis : Triethylamine or carbodiimide-based coupling agents (e.g., EDC·HCl) enhance amide bond formation efficiency .
- Purification : Column chromatography or recrystallization from ethanol/methylene chloride yields high-purity crystals .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the hydrazone (E)-configuration and hydrogen bonding between the hydroxyl group and thioamide moiety .
- Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry, as seen in related pyrazolone derivatives (e.g., orthorhombic crystal system with space group , -factor < 0.07) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., observed m/z 395.1481 for a derivative with similar mass) .
Q. How does the presence of the 4-hydroxybenzylidene group influence the compound’s reactivity?
- Methodological Answer :
- The hydroxyl group participates in intramolecular hydrogen bonding with the thioamide sulfur, stabilizing the (E)-isomer and reducing keto-enol tautomerism .
- Computational studies (e.g., DFT) predict enhanced electrophilicity at the hydrazone nitrogen, facilitating coordination with metal ions or biomolecular targets .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?
- Methodological Answer :
- Hybrid Validation : Combine DFT-optimized geometries with experimental X-ray data to identify discrepancies (e.g., dihedral angle deviations >5° may indicate crystal packing effects) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H⋯S hydrogen bonds in related compounds account for 12–15% of crystal contacts) .
- Dynamic NMR : Detects conformational flexibility in solution that static X-ray structures may miss .
Q. What strategies mitigate steric hindrance during functionalization of the pyrazolone core?
- Methodological Answer :
- Directed Ortho-Metalation : Use bulky directing groups (e.g., 2-phenyl substituents) to control regioselectivity during electrophilic substitution .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and minimizes decomposition of sterically crowded intermediates .
- Steric Maps : Generate steric occupancy plots (e.g., using Mercury software) to visualize repulsive regions and guide substituent placement .
Q. How do researchers address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., metamizole for antipyretic activity) to normalize results across cell-based vs. in vivo models .
- Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., glucuronidation of the hydroxyl group reducing bioavailability) .
- 3D QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
